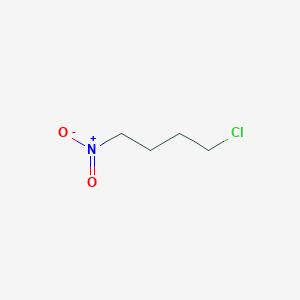

1-Chloro-4-nitrobutane

Description

Structure

3D Structure

Properties

CAS No. |

41168-66-5 |

|---|---|

Molecular Formula |

C4H8ClNO2 |

Molecular Weight |

137.56 g/mol |

IUPAC Name |

1-chloro-4-nitrobutane |

InChI |

InChI=1S/C4H8ClNO2/c5-3-1-2-4-6(7)8/h1-4H2 |

InChI Key |

GLTUQJUJIRXVBV-UHFFFAOYSA-N |

SMILES |

C(CCCl)C[N+](=O)[O-] |

Canonical SMILES |

C(CCCl)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 4 Nitrobutane and Analogous Nitro Halogenated Alkanes

Established Synthetic Pathways to 1-Chloro-4-nitrobutane

The construction of the this compound molecular framework is typically achieved by transforming readily available butane (B89635) derivatives. Key strategies include nucleophilic substitution reactions where a halide is displaced by a nitrite (B80452) anion or the direct functionalization of a suitable precursor.

Direct Halogenation and Nitration Approaches to Butane Derivatives

Direct, one-pot synthesis of this compound from butane is not a standard laboratory or industrial method due to the challenges in controlling the regioselectivity of both chlorination and nitration on an unactivated alkane. Such reactions would likely lead to a complex mixture of isomers and multiply substituted products.

However, a more controlled approach involves the nitration of a pre-functionalized butane derivative. For instance, the nitration of 1-chlorobutane (B31608) using a mixture of concentrated nitric acid and sulfuric acid can, in principle, yield this compound. evitachem.com This reaction, a type of electrophilic substitution, must be carefully managed, with temperatures typically kept below 50°C to minimize the formation of byproducts. evitachem.com

Transformations from Related Nitroalkanes or Halogenated Butanes

A more common and regiochemically controlled method for synthesizing this compound involves nucleophilic substitution reactions on difunctionalized butanes. One of the most prevalent starting materials for this transformation is 1,4-dichlorobutane (B89584). wikipedia.org

The reaction of 1,4-dichlorobutane with a nitrite salt, such as sodium nitrite (NaNO₂), is a cornerstone of this approach. In this Sₙ2 reaction, the nitrite ion acts as a nucleophile, displacing one of the chloride ions. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) are often employed to facilitate the reaction. stackexchange.com This process selectively yields this compound, as the reaction conditions can be controlled to favor monosubstitution. This method is an adaptation of the Victor Meyer reaction for synthesizing nitroalkanes from alkyl halides. stackexchange.com

An alternative, yet similar, strategy utilizes 1-bromo-4-nitrobutane (B11717960) as a precursor. The bromine atom can be displaced by a chlorine atom through a nucleophilic substitution reaction with sodium chloride in a suitable solvent like acetone. evitachem.com Furthermore, the synthesis can commence from α,ω-diiodoalkanes, which react with silver nitrite in an aqueous medium to produce α,ω-dinitroalkanes. wiley-vch.de By adapting this method, it is conceivable to achieve a selective monosubstitution on a dihaloalkane.

The following table summarizes common transformations:

| Starting Material | Reagent(s) | Key Reaction Type | Product |

| 1,4-Dichlorobutane | Sodium Nitrite (NaNO₂) | Nucleophilic Substitution (Sₙ2) | This compound |

| 1-Chlorobutane | Nitric Acid/Sulfuric Acid | Electrophilic Nitration | This compound |

| 1-Bromo-4-nitrobutane | Sodium Chloride (NaCl) | Nucleophilic Substitution (Halogen Exchange) | This compound |

| 4-Nitro-1-butanol | Thionyl Chloride (SOCl₂) or HCl | Nucleophilic Substitution | This compound |

This table is based on established principles of organic synthesis and specific examples found in the literature.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound is primarily a question of regioselectivity—the ability to functionalize the C1 and C4 positions of the butane chain selectively. Since this compound is an achiral molecule, stereoselectivity is not a concern in its direct synthesis.

Regiocontrol is effectively achieved by using precursors that already possess functionality at the desired positions. For example, starting with 1,4-dichlorobutane ensures that the incoming nitro group can only be introduced at either the C1 or C4 position. wikipedia.org The statistical nature of this reaction means that if the reaction were allowed to proceed to completion with excess nitrite, the primary product would be 1,4-dinitrobutane. Therefore, controlling the stoichiometry of the reactants is crucial for maximizing the yield of the desired monosubstituted product, this compound.

Similarly, starting with 4-nitro-1-butanol and converting the hydroxyl group to a chloride also provides excellent regiocontrol. This is a common strategy in organic synthesis: installing functional groups in a stepwise manner to ensure the desired connectivity.

Mechanistic Aspects of this compound Synthesis

Understanding the underlying mechanisms of the synthetic reactions is critical for optimizing reaction conditions and predicting potential side products.

Reaction Mechanisms and Intermediate Species in Formation Pathways

The predominant mechanism for the synthesis of this compound from 1,4-dichlorobutane and sodium nitrite is the bimolecular nucleophilic substitution (Sₙ2) reaction. stackexchange.com In this process, the nitrite ion (NO₂⁻) attacks one of the primary carbon atoms bearing a chlorine atom. This attack occurs from the backside, leading to the displacement of the chloride ion in a single, concerted step. A transition state is formed where the nucleophile (nitrite) is forming a bond to the carbon, and the leaving group (chloride) is simultaneously breaking its bond. stackexchange.com

A key feature of the nitrite ion is its nature as an ambident nucleophile . organicmystery.comyoutube.com It possesses two nucleophilic centers: the nitrogen atom and the oxygen atoms. organicmystery.com Attack through the nitrogen atom results in the formation of a nitroalkane (R-NO₂), while attack through an oxygen atom yields an alkyl nitrite (R-O-N=O). organicmystery.comquora.com The outcome of the reaction is heavily influenced by the counter-ion of the nitrite salt and the solvent. stackexchange.comorganicmystery.com For instance, using sodium nitrite (NaNO₂) in a polar aprotic solvent like DMF favors attack through the nitrogen atom, leading to a higher yield of the desired nitroalkane. stackexchange.comquora.com In contrast, silver nitrite (AgNO₂), which has a more covalent character, often favors the formation of nitroalkanes due to the nature of the silver-nitrite interaction. organicmystery.comnih.gov

Kinetic and Thermodynamic Control in Synthetic Transformations

The ambident reactivity of the nitrite ion introduces the concepts of kinetic and thermodynamic control. stackexchange.comresearchgate.net The alkyl nitrite (O-attack product) is generally considered the kinetic product, meaning it is formed faster. stackexchange.com The nitroalkane (N-attack product) is the thermodynamic product, as it is more stable. stackexchange.comosti.gov

Under typical Sₙ2 conditions with sodium nitrite, the reaction is often under thermodynamic control, or the conditions allow for the initially formed kinetic product (alkyl nitrite) to isomerize to the more stable thermodynamic product (nitroalkane). researchgate.net Some studies suggest that for primary alkyl halides, the formation of the nitroalkane is the major pathway, and it is thermodynamically favored. stackexchange.com The reaction of a primary alkyl halide like 1,4-dichlorobutane with sodium nitrite in DMF is a good method for preparing the primary nitroalkane. stackexchange.com

The choice of reaction conditions—temperature, solvent, and counter-ion—can shift the balance between the kinetic and thermodynamic products. For the synthesis of this compound, conditions are chosen to maximize the formation of the thermodynamically more stable C-N bond, thus favoring the desired nitro product over the nitrite ester. stackexchange.comcdnsciencepub.com

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of nitro-halogenated alkanes, including this compound, is evolving beyond traditional methods. Researchers are focusing on advanced techniques that offer greater control over reaction outcomes and minimize environmental impact. These innovations primarily fall into two interconnected categories: the development of novel catalytic systems and the implementation of sustainable, green protocols.

Catalytic Strategies for Enhanced Yields and Selectivity

The use of catalysts is crucial for optimizing the synthesis of nitro-halogenated alkanes. Catalytic approaches aim to increase reaction rates, improve the yield of the desired product, and enhance selectivity, thereby reducing the formation of unwanted byproducts.

One fundamental catalytic method involves the direct nitration of haloalkanes. For instance, the synthesis of this compound can be achieved by nitrating 1-chlorobutane with a mixture of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst. evitachem.comsaskoer.ca For the broader class of alkanes, vapor-phase nitration at elevated temperatures is a commercially significant reaction. The yield and distribution of products in these reactions can be controlled by the addition of catalysts like oxygen or halogens, which are thought to function by increasing the concentration of alkyl radicals. libretexts.org

A more sophisticated approach employs N-hydroxyphthalimide (NHPI) as a radical catalyst for the nitration of alkanes using nitric acid or nitrogen dioxide. This method proceeds under relatively mild conditions and has been shown to be effective for the selective nitration of various alkanes. acs.orgrsc.org The reaction is initiated by the generation of a phthalimide (B116566) N-oxyl (PINO) radical, which then abstracts a hydrogen atom from the alkane to form an alkyl radical. This radical subsequently reacts with NO₂ to yield the nitroalkane. acs.org

Phase-Transfer Catalysis (PTC) has emerged as a powerful technique for synthesizing nitroalkanes from alkyl halides. This method facilitates the reaction between reactants present in different phases (e.g., an aqueous phase containing the nitrite salt and an organic phase containing the alkyl halide). Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), are effective phase-transfer catalysts for this transformation. mdma.ch Research has shown that bromoalkanes can be converted to their corresponding nitroalkanes using sodium nitrite under PTC conditions. However, this specific method was reported to be ineffective for 1-chlorobutane, indicating that the choice of halogen is critical for this reaction. mdma.ch

| Starting Material | Catalyst | Yield of Nitroalkane | Unreacted Bromoalkane Recovered |

|---|---|---|---|

| 1-Bromopropane | TBAHS | 62% | 23% |

| 1-Bromobutane | TBAHS | 57% | 26% |

| 1-Bromohexane | TBAHS | 45% | 39% |

| 2-Bromopropane | TBAHS | 24% | 65% |

Furthermore, asymmetric catalysis is being explored to achieve high enantioselectivity in reactions involving nitroalkanes. Chiral phase-transfer catalysts, derived from cinchona alkaloids, have been successfully used in reactions like the aza-Henry reaction to produce optically active β-nitroamines. uzh.ch These advanced catalytic systems underscore the drive towards not just high yields, but also precise stereochemical control.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for nitro-halogenated alkanes, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.

Microwave-Assisted Synthesis is a prominent green technique that can dramatically reduce reaction times and improve yields. By coupling microwave energy directly with the molecules in the reaction mixture, rapid and uniform heating is achieved. nih.gov This has been applied to various reactions in nitroalkane chemistry. For example, the Henry reaction (the condensation of aldehydes with nitroalkanes) to form β-nitroalcohols can be accomplished rapidly in an aqueous buffer under microwave irradiation, avoiding the need for strong bases and minimizing side reactions. ingentaconnect.com While direct microwave-assisted synthesis of this compound is not widely reported, the successful application of microwaves in related transformations, such as nucleophilic substitutions on 1-chloro-4-nitrobenzene (B41953), highlights its potential. cem.com

| Substrate | Reaction Time (min) | Yield |

|---|---|---|

| (E)-2-Nitrostyrene | 10 | 95% |

| (E)-1-Methoxy-4-(2-nitrovinyl)benzene | 8 | 92% |

| (E)-1-(2-Nitrovinyl)naphthalene | 12 | 90% |

| (E)-3-Phenyl-1-nitroprop-1-ene | 15 | 73% |

Solvent-Free and Aqueous Media Reactions represent another cornerstone of green synthesis. Eliminating volatile and often toxic organic solvents reduces environmental pollution and simplifies purification processes. The Henry reaction has been successfully carried out under solvent-free conditions using a polymer-supported base (PS-BEMP), which can be recovered and reused. researchgate.net Similarly, using water as a solvent is highly desirable. The synthesis of primary nitroalkanes from alkyl halides and silver nitrite has been shown to proceed efficiently in an aqueous medium. organic-chemistry.org An environmentally benign, catalyst-free, three-component synthesis of 2-nitroamines has also been developed using a water-methanol mixture as the solvent, showcasing the power of sustainable media to enhance reaction efficiency. organic-chemistry.org

Use of Heterogeneous and Recyclable Catalysts aligns with green chemistry principles by facilitating easy separation of the catalyst from the reaction mixture, which can then be recycled and reused. researchgate.net Solid-supported catalysts, such as potassium fluoride (B91410) on alumina (B75360) for the synthesis of 2-nitro alkanols or sulfated zirconia for preparing conjugated nitroalkenes, offer operational simplicity and reduced waste. researchgate.netresearchgate.net These heterogeneous systems avoid the complex work-up procedures often associated with homogeneous catalysts.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Nitrobutane

Reactivity Governed by the Nitro and Chloro Functional Groups

The presence of both a halogen and a nitro group on the butane (B89635) chain imparts a dual reactivity to the molecule. The chloro group provides a site for nucleophilic attack, while the nitro group influences the electrophilic character of the carbon backbone and can itself undergo various transformations.

The chlorine atom in 1-chloro-4-nitrobutane is susceptible to nucleophilic substitution, a reaction where an electron-rich species (the nucleophile) replaces the chlorine atom. evitachem.com This process can occur through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). organic-chemistry.orgncert.nic.in

The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the chlorine from the backside, simultaneously displacing the chloride ion. organic-chemistry.orgncert.nic.in This mechanism is favored for primary alkyl halides like this compound because there is less steric hindrance around the reaction center, allowing the nucleophile to approach more easily. ncert.nic.inuky.edu The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com

The SN1 pathway , on the other hand, is a two-step process. ncert.nic.in The first and rate-determining step is the slow departure of the leaving group (chloride) to form a carbocation intermediate. ncert.nic.inyoutube.com This is followed by a rapid attack of the nucleophile on the planar carbocation. organic-chemistry.org While primary carbocations are generally unstable, the reaction conditions, such as the use of a polar protic solvent, can influence the likelihood of an SN1 mechanism. ncert.nic.inlibretexts.org

The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.org For this compound, being a primary halide, the SN2 mechanism is generally the more probable route for substitution reactions. organic-chemistry.org

Table 1: Factors Influencing SN1 vs. SN2 Reactions

| Factor | SN1 Favored by | SN2 Favored by |

| Alkyl Halide Structure | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group | Good leaving group |

While nitroalkanes typically act as nucleophiles after deprotonation at the α-carbon, they can also exhibit electrophilic character under certain conditions. frontiersin.org This "umpolung" (reactivity inversion) can be achieved through activation with strong acids like polyphosphoric acid (PPA). mdpi.com In the presence of PPA, nitroalkanes can form phosphorylated nitronates, which are potent electrophiles. mdpi.comnih.gov These activated species can then react with various carbon-based nucleophiles. frontiersin.org

Acid-promoted tautomerization of the nitro group to its aci form, or nitronic acid, also renders the system electrophilic. nih.gov In anhydrous media, these nitronic acids can react with a variety of nucleophiles. nih.gov For instance, they can react with electron-rich aromatic compounds to yield oxime derivatives. frontiersin.org The mechanism may involve the formation of a dicationic species, which is highly reactive. frontiersin.orgnih.gov It has also been proposed that under these conditions, nitrile oxide species might be formed, offering an alternative mechanistic pathway. nih.govrsc.org

The electronic effects of the chloro and nitro groups significantly impact the reactivity of the entire this compound molecule. auburn.edu These effects are transmitted through the carbon chain via induction and, in the case of the nitro group, resonance. youtube.com

The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between the bonded atoms. youtube.comcurlyarrows.com Both the chlorine atom and the nitro group are more electronegative than carbon and thus exert a negative inductive effect (-I), withdrawing electron density from the butane chain. auburn.edubyjus.com This electron withdrawal makes the carbon atoms more electrophilic, or electron-deficient. evitachem.com The -I effect weakens with distance, so its impact is strongest on the carbons closest to the functional groups. youtube.com

The resonance effect involves the delocalization of pi (π) electrons through a conjugated system. curlyarrows.com The nitro group exhibits a strong negative resonance effect (-R), which further withdraws electron density. This effect is particularly relevant when considering the reactivity of the α-carbon (the carbon adjacent to the nitro group). The -R effect of the nitro group stabilizes the formation of a negative charge on the α-carbon (a carbanion), making the α-protons more acidic and facilitating reactions that proceed through a nitronate intermediate.

The combination of these inductive and resonance effects makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack and influences the acidity of the protons on the carbon adjacent to the nitro group. evitachem.comyoutube.com

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be converted into a variety of other functionalities, most notably amines and oximes.

The reduction of the nitro group in this compound to a primary amine yields 4-chlorobutan-1-amine. evitachem.comchemspider.com This transformation is a fundamental process in organic synthesis, as amines are key components of many pharmaceuticals and biologically active molecules. The reduction involves the use of various reducing agents that can facilitate the transfer of electrons to the nitro group. evitachem.com

Commonly employed methods for the reduction of nitroalkanes include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, as well as chemical reductions with reagents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metals like iron, zinc, or tin in acidic media. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chloro functionality.

Table 2: Common Reducing Agents for Nitro to Amine Conversion

| Reducing Agent | Typical Conditions |

| H₂/Pd, Pt, or Ni | Pressurized hydrogen gas, various solvents |

| LiAlH₄ | Anhydrous ether or THF |

| Fe/HCl or Sn/HCl | Acidic aqueous solution |

| Zn/HCl | Acidic aqueous solution |

Under specific conditions, this compound can be converted into nitrogen-containing functionalities like oximes. For example, it has been reported that 3-nitro-5,6-dihydro-1,2,4H-oxazine can be prepared from this compound. researchgate.net

Furthermore, reactions of nitroalkanes activated by acids can lead to the formation of oximes. frontiersin.org For instance, when nitroalkanes react with arenes in the presence of polyphosphoric acid, oxime derivatives can be formed. frontiersin.org The mechanism involves the electrophilic nitronate reacting with the arene. frontiersin.org Depending on the reaction conditions and the specific nitroalkane, these oximes can sometimes undergo a subsequent Beckmann rearrangement to yield amides. frontiersin.org The reaction of gem-chloronitroso compounds, which can be derived from oximes, with various reagents can also lead to the formation of oxime ethers and phosphates. thieme-connect.de

Cyclization and Heterocyclic Annulation Reactions

This compound serves as a versatile precursor in the synthesis of various cyclic and heterocyclic structures due to the presence of two reactive functional groups: a chloro group, which can act as a leaving group in nucleophilic substitution reactions, and a nitro group, which can participate in a range of transformations.

Formation of Cyclic Structures (e.g., Isoxazoles, Oxazines) from this compound

Oxazines:

This compound can be utilized in the synthesis of 5,6-dihydro-4H-1,2-oxazine derivatives. For instance, it is a starting material for the preparation of 3-nitro-5,6-dihydro-1,2,4H-oxazine. researchgate.net In this transformation, the nitro group of this compound is readily substituted by various nucleophiles, leading to the formation of 3-substituted 5,6-dihydro-4H-1,2-oxazines. researchgate.net This reactivity highlights the utility of this compound as a building block for constructing these six-membered heterocyclic rings. The general synthetic approach involves the cyclization of the this compound backbone, where the chloro and nitro groups play crucial roles in ring formation.

The synthesis of 1,4-oxazine derivatives can also be achieved through one-pot condensation reactions involving phosphine (B1218219) derivatives, acetylenic esters, and nitrosonaphthols. arkat-usa.org While this method does not directly use this compound, it illustrates a general strategy for forming the 1,4-oxazine ring system.

Isoxazoles:

The synthesis of isoxazoles often involves the reaction of primary nitro compounds with various reagents. rsc.orgpsu.eduorgsyn.org Although direct synthesis from this compound is not explicitly detailed in the provided results, the chemistry of nitroalkanes is central to isoxazole (B147169) formation. For example, nitroethane and nitropropane react with aldehydes in the presence of a base to yield 4-substituted 3,5-dialkylisoxazoles. psu.edu Another general method involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from primary nitro compounds, with enamines or alkynes. orgsyn.orgorganic-chemistry.org These established routes for isoxazole synthesis from nitroalkanes suggest the potential for this compound to be a precursor, likely after conversion of the chloro group or manipulation of the nitro group to facilitate cyclization.

Table 1: Examples of Heterocyclic Synthesis from Nitroalkanes

| Starting Nitroalkane | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Nucleophiles | 3-Substituted 5,6-dihydro-1,2,4H-oxazines | researchgate.net |

| Nitroethane/Nitropropane | Aldehydes, NaOH | 4-Aryl-3,5-dimethylisoxazoles | psu.edu |

| 1-Nitropropane | Ethyl β-pyrrolidinocrotonate, POCl₃ | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | orgsyn.org |

Intramolecular and Intermolecular Cycloaddition Studies

Cycloaddition reactions are powerful tools for the construction of cyclic systems. scielo.br The functional groups in this compound offer potential for participation in such reactions.

Intramolecular Cycloadditions: Research into intramolecular cycloadditions often involves generating a reactive intermediate from a precursor molecule that then undergoes cyclization. For instance, functionalized nitroso compounds, which can be generated from oximes or nitro compounds, can participate in intramolecular ene reactions to form hydroxylamine (B1172632) derivatives that can then lead to nitrones. core.ac.uk These nitrones are known to undergo intramolecular 1,3-dipolar cycloadditions. core.ac.ukresearchgate.net Given that this compound is a nitro compound, it could potentially be a substrate for generating a transient species suitable for intramolecular cycloaddition, although specific studies on this compound itself in this context were not found.

Intermolecular Cycloadditions: Intermolecular cycloadditions involving nitroalkenes are well-documented. mdma.chrsc.org Nitroalkenes can be prepared from nitroalkanes through methods like the Henry reaction followed by dehydration. mdma.ch Therefore, this compound could serve as a precursor to a nitroalkene that could then participate in intermolecular [4+2] cycloadditions with olefins. mdma.ch The development of iron-catalyzed intermolecular [2+2] cycloadditions of unactivated alkenes also presents a potential, though unexplored, avenue for the application of derivatives of this compound. nih.gov

Detailed Reaction Mechanism Elucidation

Understanding the detailed reaction mechanisms of this compound is crucial for controlling its reactivity and optimizing synthetic outcomes. This involves studying reaction kinetics, identifying intermediates, and examining the influence of reaction conditions.

Identification and Structural Characterization of Transient Intermediates

The identification of transient intermediates is key to understanding reaction pathways. In the degradation of 1-chloro-4-nitrobenzene (B41953) by a bacterial strain, several intermediates were identified using techniques like NMR spectroscopy and mass spectrometry. nih.gov These included 2-amino-5-chlorophenol, which was formed through partial reduction of the nitro group followed by a Bamberger rearrangement. nih.gov The transient accumulation of other species was monitored by UV-visible spectroscopy. nih.gov

In the context of σ-adduct formation, 1H NMR studies have been used to identify and characterize the adducts formed between 4-nitrobenzofurazan derivatives and nitroalkane anions in DMSO. rsc.org These studies showed that carbanion attack initially occurs at specific positions on the aromatic ring. rsc.org Radical anions have also been identified as reactive intermediates in certain substitution reactions. acs.org These examples demonstrate the importance of spectroscopic techniques in elucidating the structures of transient species that may be formed during reactions of this compound.

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and catalyst can significantly influence the outcome of a reaction by altering reaction rates and selectivity.

Solvent Effects: The polarity of the solvent can affect the rates of reactions involving polar or charged species. In the proton transfer reactions of 1-(4-nitrophenyl)-1-nitroalkanes with DBU, the rate constants were found to be solvent-dependent, though not strictly correlated with solvent polarity. cdnsciencepub.com An exhaustive solvent-screening process for a catalytic asymmetric chlorocyclization of unsaturated amides revealed that trifluoroethanol was the optimal solvent for achieving high enantioselectivity. msu.edu

Catalyst Effects: Catalysts can open up new reaction pathways or accelerate existing ones. In the synthesis of 1,3-bis(4-nitrophenoxy)benzene from 1-chloro-4-nitrobenzene, a multi-site phase transfer catalyst was used to enhance the reaction rate under heterogeneous solid-liquid conditions. niscpr.res.in The catalytic activity was found to be dependent on the catalyst concentration. niscpr.res.in In another example, the condensation of nitroethane with 4-methoxybenzaldehyde (B44291) to form an isoxazole was significantly influenced by the choice of base, with sodium hydroxide (B78521) giving a much higher yield than organic bases like butylamine (B146782) or triethylamine. psu.edu The development of catalytic systems, such as those for artificial nitroalkane oxidation, can also provide new avenues for the transformation of nitroalkanes. rsc.org

Applications of 1 Chloro 4 Nitrobutane and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as a Crucial Intermediate in Organic Synthesis

1-Chloro-4-nitrobutane serves as a versatile building block in organic synthesis due to the presence of two reactive functional groups: a chloro group and a nitro group. evitachem.com The chlorine atom is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine or participate in various carbon-carbon bond-forming reactions. evitachem.com This dual reactivity allows for its use in the construction of a wide array of more complex molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their widespread presence in natural products and pharmaceuticals. pku.edu.cnrsc.org this compound and its derivatives are valuable precursors for the synthesis of both nitrogen- and oxygen-containing heterocycles. pku.edu.cniitg.ac.in

The synthesis of nitrogen-containing heterocycles often involves the reaction of this compound with amines or other nitrogen nucleophiles. thermofisher.commdpi.com For example, the reaction with a primary amine can lead to the formation of a pyrrolidine (B122466) ring, a common motif in many biologically active compounds. The initial nucleophilic substitution of the chlorine atom by the amine is followed by the reduction of the nitro group and subsequent intramolecular cyclization.

Similarly, oxygen-containing heterocycles, such as tetrahydrofuran (B95107) derivatives, can be synthesized. pku.edu.cn This can be achieved through reactions involving intramolecular O-H insertion or by utilizing the nitro group to facilitate cyclization. pku.edu.cn The versatility of these reactions allows for the creation of a diverse range of heterocyclic structures. pku.edu.cniitg.ac.inmdpi.com

A notable example is the synthesis of 3-nitro-2-isoxazoline derivatives. The parent 3-nitro-2-isoxazoline can be prepared through the cyclization of 1-chloro-3-nitropropane (B101734) in the presence of sodium nitrite (B80452). mdpi.com This highlights how related chloro-nitroalkanes serve as key starting materials for specific heterocyclic systems.

The utility of this compound extends to the synthesis of complex organic molecules beyond simple heterocycles. researchgate.net Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments. For instance, the chloro end can be functionalized through a substitution reaction, and the nitro group can then be used in a subsequent transformation, such as a Henry reaction (nitroaldol reaction), to form a new carbon-carbon bond. This stepwise approach enables the controlled assembly of intricate molecular frameworks.

Nitrobutadienes and their halogen derivatives, which can be conceptually related to this compound, are described as multipurpose electrophiles capable of forming new polyfunctional derivatives. researchgate.net This reactivity profile underscores the potential of chloro-nitro alkanes in building complex structures.

Sequential and cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies in organic synthesis. This compound is a suitable substrate for such processes. A reaction sequence can be initiated at one functional group, leading to an intermediate that then undergoes a subsequent reaction at the other functional group.

For example, a nucleophilic substitution at the chloro- group can be followed by an intramolecular cyclization involving the nitro group, leading to the formation of heterocyclic systems in a one-pot procedure. frontiersin.org Cascade reactions involving nitroalkanes can lead to the formation of complex heterocyclic scaffolds. frontiersin.org The ability to design one-pot cascade processes using electrophilically activated nitroalkanes with substrates containing additional nucleophilic substituents allows for the efficient construction of molecules like benzoxazoles. frontiersin.org

| Reaction Type | Reactant(s) | Product Type | Significance |

| Nucleophilic Substitution | Amines, Alkoxides | Functionalized Butanes | Introduction of new functional groups |

| Reduction of Nitro Group | H₂, Metal Catalyst | 4-Chlorobutylamine | Precursor to other nitrogen compounds |

| Cyclization | Intramolecular | Pyrrolidines, Tetrahydrofurans | Formation of heterocyclic rings |

| Henry Reaction | Aldehydes, Ketones | Nitroalcohols | Carbon-carbon bond formation |

Contributions to Medicinal Chemistry Research

The structural motifs accessible from this compound are prevalent in many pharmaceutically active compounds, making it a valuable starting material in medicinal chemistry. evitachem.comsolubilityofthings.com Its derivatives are investigated for a range of potential biological activities. evitachem.com

This compound serves as an intermediate in the synthesis of precursors for various pharmaceuticals. evitachem.com The ability to introduce both nitrogen and oxygen functionalities, as well as to construct specific carbon skeletons, is crucial in drug design and development. For instance, the pyrrolidine ring, which can be synthesized from this compound, is a core structure in numerous drugs.

The synthesis of compounds like 1-chloro-4-[1-(4-chlorophenyl)-2-nitro-butyl]benzene, which incorporates both chlorine and nitro groups, is of particular interest in medicinal chemistry due to the potential for diverse biological activities. solubilityofthings.com The presence of these functional groups suggests potential for antimicrobial and anticancer properties. solubilityofthings.com

| Precursor Derived from this compound | Potential Pharmaceutical Application Area |

| Functionalized Pyrrolidines | CNS disorders, antiviral agents |

| Substituted Tetrahydrofurans | Antibiotics, anticancer agents |

| Aminobutanol Derivatives | Chiral auxiliaries, enzyme inhibitors |

The derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry. By modifying the substituents on the butane (B89635) chain, chemists can fine-tune the biological properties of the resulting molecules. The presence of the nitro group in derivatives is particularly significant as it can stimulate many bioactive functions. mdpi.com

For example, the synthesis of substituted aryl-2-nitrovinyl derivatives has been explored for their potential as proteasome inhibitors, which are relevant in cancer therapy. brieflands.com While not directly starting from this compound, this research highlights the importance of the nitrovinyl group, a structure that can be conceptually accessed from nitroalkanes, in the design of bioactive compounds.

The versatility of this compound and its derivatives makes it a valuable tool in the synthesis of novel molecules with potential therapeutic applications. The ability to create diverse libraries of compounds allows for the screening and identification of new drug candidates.

Exploration in Materials Science

The bifunctional nature of this compound, characterized by a reactive chlorine atom and a versatile nitro group, makes it and its derivatives valuable precursors in the field of materials science. These functionalities allow for tailored chemical modifications, leading to the development of novel polymers and advanced reagents with specific properties.

Incorporation into Polymeric Structures for Functional Materials

While this compound is not typically used as a direct monomer for polymerization, its derivatives serve as crucial building blocks for creating functional polymers. The synthetic pathways often involve the initial conversion of this compound into more stable or reactive intermediates, which are then polymerized.

A key strategy involves transforming this compound into functional monomers. For instance, it can be converted to 4-nitro-1-butanol . This nitro-alcohol can then be esterified with compounds like acryloyl chloride to produce monomers such as 4-nitrobutyl acrylate (B77674) . The resulting acrylate monomer, containing a nitro group, can undergo polymerization to create polymers with unique characteristics. acs.orgresearchgate.netresearchgate.net The presence of the nitro group in the polymer side chain can enhance properties like thermal stability and provides a site for further chemical modifications. researchgate.net Acrylate polymers are known for their wide range of applications, from coatings and adhesives to biomedical devices. wikipedia.orgtaylorandfrancis.com

Another significant derivative is 1,4-diaminobutane (B46682) , which can be synthesized from this compound by reduction of the nitro group to an amine and nucleophilic substitution of the chlorine atom. This diamine is a versatile monomer used in the synthesis of various polymers. For example, it is a key component in the synthesis of poly(lactide-coglycolide)-1,4 diaminobutane (PLGA-DAB), a functionalized polymer designed for targeted drug delivery systems. symbiosisonlinepublishing.com Furthermore, 1,4-diaminobutane can be reacted with divinyl compounds like acryloyl chloride to form cross-linking agents used in the creation of core-functionalized star polymers. cmu.edu These complex, highly branched polymers have applications in areas such as nanotechnology and catalysis. 1,4-diaminobutane is also used to synthesize urea-functional monomers for supramolecular polymers and materials for molecularly imprinted polymers (MIPs). rsc.org

The table below summarizes representative polymers that can be synthesized from derivatives of this compound and their potential applications.

| Polymer/Material | Precursor from this compound | Potential Functional Properties & Applications |

| Poly(4-nitrobutyl acrylate) | 4-Nitro-1-butanol | Enhanced thermal stability; sites for post-polymerization modification; used in specialty coatings and functional films. acs.orgresearchgate.net |

| Poly(lactide-co-glycolide)-1,4-diaminobutane (PLGA-DAB) | 1,4-Diaminobutane | Biocompatible and biodegradable; provides amine functional groups for conjugating ligands for targeted drug delivery. symbiosisonlinepublishing.com |

| Core-Functionalized Star Polymers | 1,4-Diaminobutane | High-density functional groups in a microgel core; applications in catalysis and as nanocarriers. cmu.edu |

| Bisphosphonate-functionalized Poly(β-amino ester)s | 1,4-Diaminobutane | Biodegradable; potential for use as non-toxic biomaterials for tissue engineering and drug delivery. nih.govresearchgate.net |

| Supramolecular Polymers | 1,4-Diaminobutane | Formation of materials with reversible bonds and self-healing properties through urea-functionalized monomers. rsc.org |

Role in the Design of Advanced Chemical Reagents and Catalysts

The derivatives of this compound play a significant role in the design of sophisticated chemical reagents and catalysts due to their inherent functionalities. The strategic conversion of the chloro and nitro groups allows for the creation of molecules that can act as ligands, stabilizers, or catalysts themselves.

A prominent example is the use of 1,4-diaminobutane as a component in catalytic systems. It has been employed as a catalyst in the synthesis of cross-linked composite films based on polydimethylsiloxane, demonstrating its utility in facilitating condensation reactions for materials synthesis. vietnamjournal.ru

In the realm of nanotechnology and catalysis, 1,4-diaminobutane has been used to create advanced catalytic reagents. For instance, a Schiff base of curcumin (B1669340) was synthesized by condensing it with 1,4-diaminobutane. This new compound not only showed improved water solubility but also acted as a reducing and stabilizing agent for the green synthesis of silver nanoparticles (AgNPs). ias.ac.in These stabilized AgNPs proved to be an effective and recyclable heterogeneous catalyst for the reduction of nitroaromatic compounds to their corresponding amines, a crucial transformation in the chemical industry. ias.ac.in This demonstrates how a derivative of this compound can be integral to the design of a complex, multi-component catalytic system.

The concept of bifunctional catalysts, which contain two distinct active sites, is a key area in modern catalyst design. acs.orgnih.gov The structure of 1,4-diaminobutane, with two amine groups separated by a flexible butyl chain, makes it an ideal precursor or building block for such catalysts. These diamines can be used to create ligands that coordinate with metal centers, leading to catalysts with enhanced activity and selectivity.

The table below details catalytic systems designed using derivatives of this compound.

| Catalytic System | Derivative of this compound | Role of the Derivative | Catalyzed Reaction |

| Cross-linked Polydimethylsiloxane Films | 1,4-Diaminobutane | Amine Catalyst | Condensation polymerization of silicones. vietnamjournal.ru |

| Curcumin-1,4-diaminobutane Schiff base stabilized Silver Nanoparticles (AgNPs) | 1,4-Diaminobutane | Ligand for nanoparticle stabilization | Reduction of nitroaromatics to amines. ias.ac.in |

| Nickel-based catalysts | 1,4-Diaminobutane (as part of a larger system being studied) | Precursor for studying polyamine interactions in biological systems; used in developing catalysts for nitrile hydrogenation. lookchem.com | Hydrogenation of dinitriles. lookchem.com |

Spectroscopic and Advanced Analytical Characterization Methodologies for 1 Chloro 4 Nitrobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the electronic environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Connectivity and Environment

Proton NMR (¹H-NMR) spectroscopy of 1-Chloro-4-nitrobutane is expected to reveal three distinct signals corresponding to the three sets of non-equivalent methylene protons. The electron-withdrawing effects of the chloro and nitro groups will cause the adjacent protons to be deshielded, shifting their signals downfield.

The protons on the carbon adjacent to the nitro group (C4) are expected to be the most deshielded, appearing at the highest chemical shift. The protons on the carbon adjacent to the chlorine atom (C1) will also be shifted downfield, but to a lesser extent than those next to the nitro group. The protons on the two central carbons (C2 and C3) will be the most shielded and will appear further upfield.

The splitting pattern, or multiplicity, of each signal is determined by the number of neighboring protons, following the n+1 rule. The protons on C1 will be split into a triplet by the two protons on C2. The protons on C4 will also appear as a triplet due to coupling with the two protons on C3. The protons on C2 and C3 are chemically non-equivalent and will couple with each other, resulting in more complex splitting patterns, likely multiplets.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cl-CH₂ - (C1) | ~3.6 | Triplet (t) |

| -CH₂ - (C2) | ~2.2 | Multiplet (m) |

| -CH₂ - (C3) | ~2.1 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each of the four carbon atoms in different chemical environments.

The carbon attached to the highly electronegative nitro group (C4) is expected to be the most deshielded and will appear at the highest chemical shift. The carbon bonded to the chlorine atom (C1) will also be significantly deshielded. The two central carbons (C2 and C3) will be more shielded and appear at lower chemical shifts.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 1 | ~45 |

| C 2 | ~28 |

| C 3 | ~26 |

| C 4 | ~75 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, the COSY spectrum would show cross-peaks between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the connectivity of the butane (B89635) chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduemerypharma.com This allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming this as the C1 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the key functional groups are the nitro group (NO₂) and the carbon-chlorine bond (C-Cl).

The nitro group will give rise to two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The C-Cl bond will exhibit a stretching vibration in the fingerprint region of the spectrum. The C-H bonds of the methylene groups will also show characteristic stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~1550 |

| NO₂ | Symmetric Stretch | ~1380 |

| C-Cl | Stretch | ~750-650 |

| C-H (sp³) | Stretch | ~2960-2850 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability.

For this compound, the symmetric stretch of the nitro group, which may be weaker in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. The C-C backbone vibrations will also be more prominent in the Raman spectrum, providing further confirmation of the carbon chain structure. The C-Cl stretch is also typically Raman active.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and identification of chemical compounds.

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. The theoretical exact mass of the molecular ion of this compound ([M]⁺) can be calculated based on the masses of its constituent isotopes. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate natural abundance ratio of 3:1, results in a characteristic isotopic pattern in the mass spectrum. maricopa.edulibretexts.org

The expected isotopic distribution for the molecular ion of this compound (C₄H₈ClNO₂) is a key feature for its identification. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), and the mass of the M+2 peak, containing the ³⁷Cl isotope, are crucial for confirming the presence of chlorine.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound Molecular Ions

| Ion Formula | Isotope Composition | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| [C₄H₈³⁵ClNO₂]⁺ | ¹²C₄¹H₈³⁵Cl¹⁴N¹⁶O₂ | 137.02435 | 100 |

| [C₄H₈³⁷ClNO₂]⁺ | ¹²C₄¹H₈³⁷Cl¹⁴N¹⁶O₂ | 139.02140 | 32 |

Note: This table presents theoretical data calculated based on isotopic abundances and masses. Actual experimental values may vary slightly.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged particles. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. The fragmentation of this compound is expected to be influenced by the presence of both the chloro and nitro functional groups.

Upon electron ionization, key fragmentation pathways for this compound would likely involve:

Cleavage of the C-Cl bond: This would result in the loss of a chlorine radical and the formation of a [C₄H₈NO₂]⁺ ion.

Cleavage of the C-N bond: This could lead to the loss of a nitro group (NO₂) and the formation of a [C₄H₈Cl]⁺ ion.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the chlorine atom or the nitro group.

Loss of small neutral molecules: Elimination of molecules such as HCl or HNO₂.

The presence of the chlorine atom in a fragment will be indicated by an isotopic peak at m/z + 2 with approximately one-third the intensity of the primary fragment peak. maricopa.edudocbrown.info

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Origin | Key Features |

| 137/139 | [C₄H₈ClNO₂]⁺ (Molecular Ion) | Isotopic pattern for one chlorine atom. |

| 91 | [C₄H₈NO₂]⁺ | Loss of Cl. |

| 92/94 | [C₄H₈Cl]⁺ | Loss of NO₂. |

| 77 | [C₄H₅O₂]⁺ | Rearrangement and loss of C₂H₃Cl. |

| 56 | [C₄H₈]⁺ | Loss of HCl and NO₂. docbrown.info |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage. |

| 46 | [NO₂]⁺ | Cleavage of C-N bond. |

Note: This table is based on theoretical fragmentation pathways of alkyl halides and nitroalkanes. The relative intensities of the peaks would depend on the ionization energy.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the physical and chemical properties of the analyte.

Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net this compound, being a relatively small molecule, is expected to be sufficiently volatile for GC analysis. When coupled with a mass spectrometer, GC-MS provides a powerful tool for the separation and identification of the components of a mixture.

In a typical GC-MS analysis of a sample containing this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time of the compound would depend on its boiling point and its interaction with the stationary phase of the column. The mass spectrometer would then generate a mass spectrum for the compound as it elutes from the column, allowing for its positive identification. The use of a halogen-specific detector in GC could also enhance selectivity for halogenated compounds. nih.gov

Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-200 m/z |

| Transfer Line Temp | 280 °C |

Note: These parameters are illustrative and would require optimization for a specific application.

High-performance liquid chromatography is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC. While this compound is likely amenable to GC, HPLC offers an alternative, especially for its analysis in complex, non-volatile matrices.

For the analysis of a polar compound like this compound, a reversed-phase HPLC method would be appropriate. epa.govepa.gov This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitro group exhibits UV absorbance.

Table 4: Illustrative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The mobile phase composition and other parameters would need to be optimized to achieve the desired separation.

To enhance selectivity and sensitivity, advanced coupled chromatographic techniques can be employed. For instance, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) can provide superior separation for complex samples containing halogenated compounds. scholaris.ca Similarly, coupling HPLC with tandem mass spectrometry (LC-MS/MS) allows for highly selective and sensitive quantification of the target analyte in intricate matrices by monitoring specific precursor-to-product ion transitions.

Theoretical and Computational Studies on 1 Chloro 4 Nitrobutane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics that dictate the chemical behavior of 1-chloro-4-nitrobutane. By solving approximations of the Schrödinger equation, these methods can map out the electron density, determine the energies and shapes of molecular orbitals, and quantify the reactivity of different sites within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations can provide a detailed picture of the electronic structure of this compound. These calculations reveal the distribution of electron density, highlighting the influence of the electron-withdrawing chloro and nitro groups. The chlorine atom pulls electron density through an inductive effect, while the nitro group exerts a powerful electron-withdrawing effect through both induction and resonance.

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the chlorine and oxygen atoms, while the LUMO is likely to be centered on the nitro group and the carbon atom attached to the chlorine, indicating susceptibility to nucleophilic attack at this site.

The charge distribution, often quantified using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for predicting how the molecule will interact with other charged or polar species. The carbon atom bonded to the chlorine atom will carry a significant positive partial charge, making it an electrophilic center. The nitro group will also induce a positive charge on the adjacent carbon atom.

Table 1: Hypothetical DFT Calculation Results for this compound (Note: This data is illustrative and based on general principles of organic chemistry and computational studies of similar molecules, as specific DFT data for this compound is not readily available in the cited literature.)

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 7.3 eV | Reflects the molecule's kinetic stability and reactivity. |

| Partial Charge on C1 (attached to Cl) | +0.25 | Confirms the electrophilic nature of this carbon. |

| Partial Charge on C4 (attached to NO2) | +0.15 | Shows the electron-withdrawing effect of the nitro group. |

| Partial Charge on Cl | -0.20 | Reflects the high electronegativity of chlorine. |

| Partial Charge on N | +0.50 | Indicates the positive charge on the nitrogen of the nitro group. |

| Partial Charge on O (in NO2) | -0.35 | Shows the negative charge on the oxygen atoms of the nitro group. |

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR). rsc.org These predictions are based on the electronic environment of each nucleus, which is influenced by the inductive and anisotropic effects of the chloro and nitro groups.

The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and can be a powerful complement to experimental data. nih.govgithub.io For this compound, the protons closer to the electron-withdrawing groups are expected to be deshielded and appear at a higher chemical shift (downfield).

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is illustrative and based on established principles of NMR spectroscopy and computational prediction for similar functionalized alkanes.)

| Proton | Predicted Chemical Shift (ppm) | Rationale |

| H on C1 (CH₂Cl) | 3.6 - 3.8 | Strong deshielding due to the adjacent electronegative chlorine atom. |

| H on C2 (CH₂) | 2.0 - 2.2 | Moderate deshielding, influenced by both the chloro and nitro groups. |

| H on C3 (CH₂) | 2.2 - 2.4 | Moderate deshielding, with a slightly stronger influence from the nitro group. |

| H on C4 (CH₂NO₂) | 4.4 - 4.6 | Strong deshielding due to the powerful electron-withdrawing nitro group. |

Computational Modeling of Reaction Pathways and Energy Profiles

Theoretical methods are not limited to static molecular properties; they can also be used to explore the dynamic processes of chemical reactions. By mapping out the potential energy surface, computational chemists can identify the most likely pathways for a reaction and calculate the energy barriers that must be overcome.

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom, computational methods can be used to locate the transition state. docbrown.infolibretexts.orgchemguide.co.ukucsb.edustudymind.co.uk The transition state is a high-energy, transient species that represents the peak of the energy barrier between reactants and products. Its geometry and energy are critical for understanding the reaction mechanism and rate.

Once the transition state has been identified, its structure can be confirmed by vibrational frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Ea) of the reaction can then be calculated as the difference in energy between the transition state and the reactants. dtic.milthoughtco.comfsu.eduyoutube.com This value is a key determinant of the reaction rate.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound (Note: This data is illustrative and based on general knowledge of Sₙ2 reactions of chloroalkanes.)

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Sₙ2 Substitution | OH⁻ | Water | 20 - 25 |

| Sₙ2 Substitution | CN⁻ | DMSO | 15 - 20 |

| Sₙ2 Substitution | I⁻ | Acetone | 18 - 23 |

To confirm that a calculated transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comuni-muenchen.defaccts.derowansci.com The IRC is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactants on one side and the products on the other. By following this path, chemists can verify the reaction mechanism and gain a more complete understanding of the molecular transformations that occur during the reaction.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying the electronic properties and reaction pathways of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a more realistic environment, such as in solution. researchgate.netnih.govchemrxiv.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational flexibility in different solvents. The butane (B89635) chain is not rigid and can adopt various conformations through rotation around its carbon-carbon single bonds. An MD simulation would reveal the preferred conformations of the molecule in a given solvent and the timescales of transitions between them. This information is valuable for understanding how the molecule's shape and dynamics influence its reactivity and interactions with its environment. The simulation would also provide insights into the solvation structure, revealing how solvent molecules arrange themselves around the solute.

Conformational Analysis and Stability Studies

A thorough conformational analysis of this compound would involve rotating the molecule around its C-C single bonds to identify all possible staggered and eclipsed conformations. Quantum mechanical calculations, such as Density Functional Theory (DFT), would then be employed to optimize the geometry of each conformer and calculate its electronic energy. This process would reveal the most stable conformers and the energy differences between them.

Key factors influencing the stability of these conformers would include:

Gauche Interactions: Repulsive steric interactions between the chloro and nitro groups when they are in a gauche position (dihedral angle of approximately 60°).

Dipole-Dipole Interactions: The alignment of the C-Cl and C-NO2 bond dipoles, which could be either stabilizing or destabilizing depending on their relative orientation.

Stereoelectronic Effects: Hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bonding orbital to an adjacent anti-periplanar C-Cl or C-NO2 sigma antibonding orbital, which can stabilize certain conformations.

Without published research, it is not possible to present a data table of the relative energies and key dihedral angles of the conformers of this compound.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. Solvation models, both implicit (treating the solvent as a continuous medium) and explicit (including individual solvent molecules), are typically used in computational chemistry to study these effects.

The polarity of the solvent would play a crucial role. In a nonpolar solvent, intramolecular interactions would dominate the conformational preferences. Conversely, in a polar solvent, conformations with a larger molecular dipole moment would be stabilized to a greater extent. This could potentially alter the population of the different conformers compared to the gas phase.

Solvent effects on the reactivity of this compound, for instance in nucleophilic substitution reactions at the carbon bearing the chlorine atom, would also be profound. Polar protic solvents can solvate both the nucleophile and the leaving group, affecting the reaction rate. Polar aprotic solvents, on the other hand, typically solvate cations more effectively than anions, which can enhance the nucleophilicity of an anionic nucleophile.

However, the absence of specific computational studies on this compound means that quantitative data on how different solvents affect its conformational equilibrium and reaction kinetics are not available.

Environmental Fate and Degradation Pathways of 1 Chloro 4 Nitrobutane: an Academic Research Perspective

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 1-chloro-4-nitrobutane, these processes would primarily involve reactions with water (hydrolysis), interaction with sunlight (photolysis), and environmental oxidation or reduction reactions.

Hydrolysis Mechanisms and Kinetics under Various Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, the primary site for hydrolysis is the carbon-chlorine (C-Cl) bond.

Mechanisms: As a primary chloroalkane, this compound is expected to undergo hydrolysis via a bimolecular nucleophilic substitution (SN2) mechanism. docbrown.info In this one-step process, a nucleophile (such as a water molecule or a hydroxide (B78521) ion) attacks the carbon atom bonded to the chlorine, simultaneously displacing the chloride ion. algoreducation.com The reaction with hydroxide ions is generally faster than with neutral water, as the hydroxide ion is a stronger nucleophile. savemyexams.com

The general equation for the hydrolysis of this compound is: C₄H₈ClNO₂ + H₂O → C₄H₈(OH)NO₂ (4-nitrobutan-1-ol) + HCl C₄H₈ClNO₂ + OH⁻ → C₄H₈(OH)NO₂ (4-nitrobutan-1-ol) + Cl⁻

Kinetics: The rate of hydrolysis for halogenoalkanes is critically dependent on the strength of the carbon-halogen bond. youtube.com The C-Cl bond is relatively strong compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, which suggests that the hydrolysis of this compound would be a slow process under typical environmental conditions. savemyexams.comsavemyexams.com Several environmental factors can influence the kinetics of this reaction:

Temperature: An increase in temperature provides more kinetic energy to the reacting molecules, thereby increasing the rate of hydrolysis. algoreducation.com

pH: Hydrolysis is generally faster in alkaline conditions (higher pH) due to the higher concentration of the more reactive hydroxide ion nucleophile compared to neutral or acidic conditions.

Solvent Polarity: Polar protic solvents, such as water, can facilitate hydrolysis by stabilizing the transition state of the SN2 reaction. algoreducation.com

Without specific experimental data for this compound, a precise rate constant cannot be provided. However, the relative reactivity based on bond enthalpy is well-established.

Table 1: Relative Hydrolysis Rates of Primary Haloalkanes

| Haloalkane Type | Carbon-Halogen Bond | Relative Bond Enthalpy | Expected Rate of Hydrolysis |

|---|---|---|---|

| Iodoalkane | C-I | Weakest | Fastest |

| Bromoalkane | C-Br | Intermediate | Intermediate |

This table illustrates the general trend in hydrolysis rates for primary haloalkanes based on carbon-halogen bond strength. youtube.comsavemyexams.com

Photolytic Degradation Pathways and Quantum Yields

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons of light. The photochemistry of simple nitroalkanes has been investigated and suggests potential pathways for this compound. The primary photochemical process for nitroalkanes is often the homolytic cleavage of the carbon-nitrogen (C-N) bond upon absorption of ultraviolet radiation. rsc.org

Another potential pathway involves the abstraction of a hydrogen atom from a nearby molecule by the excited nitro group. rsc.org For this compound, this could lead to the formation of various radical species, which would then undergo further reactions. A possible photoisomerization of the nitro group to a nitrite (B80452) group, followed by cleavage, could also occur. iupac.org

Specific photolytic degradation pathways and quantum yields for this compound are not documented in available research. The quantum yield, which measures the efficiency of a photochemical process, would depend on the wavelength of light and the specific environmental matrix.

Oxidation and Reduction Pathways in Environmental Compartments

Oxidation-reduction (redox) reactions are significant in the environmental transformation of organic pollutants. researchgate.netsolubilityofthings.com this compound has two functional groups susceptible to redox reactions: the nitro group and the chloro group.

Reduction Pathways: In anaerobic (oxygen-free) environments such as sediments or groundwater, reductive pathways are likely to be significant.

Nitro Group Reduction: The nitro group is strongly electron-withdrawing and can be reduced to a hydroxylamine (B1172632) or further to an amine. wikipedia.org For example, reduction in a neutral medium with agents like zinc dust can form hydroxylamines. doubtnut.com

R-NO₂ → R-NHOH (Hydroxylamine)

R-NHOH → R-NH₂ (Amine)

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved via reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is a common pathway for chlorinated alkanes in reducing environments. nih.gov

R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻

The dominant pathway would depend on the specific redox potential of the environmental compartment and the presence of electron donors.

Oxidation Pathways: In aerobic environments, oxidation by photochemically generated reactive species like hydroxyl radicals (•OH) can be a major degradation pathway for many organic compounds. researchgate.net These highly reactive radicals can abstract hydrogen atoms from the butane (B89635) chain of this compound, initiating a cascade of oxidation reactions that could lead to the formation of alcohols, aldehydes, carboxylic acids, and ultimately, mineralization to CO₂, water, and inorganic ions.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms like bacteria and fungi. There is a lack of specific research on the microbial degradation of this compound. However, general metabolic pathways for related compounds suggest potential routes.

Microbial Transformation Pathways and Enzyme-Catalyzed Reactions

Microorganisms possess a diverse array of enzymes that can catalyze the transformation of environmental contaminants. Potential enzymatic reactions for this compound could include:

Nitroreductases: These enzymes are capable of reducing the nitro group under anaerobic or aerobic conditions, typically forming hydroxylamines and amines as products. This is a common initial step in the biodegradation of nitroaromatic compounds and could be applicable to nitroalkanes.

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Hydrolytic dehalogenases replace the halogen with a hydroxyl group from water, while reductive dehalogenases remove the halogen atom under anaerobic conditions.

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into the molecule, respectively. They could initiate the oxidative degradation of the alkyl chain, making the compound more water-soluble and susceptible to further breakdown.

Identification of Biodegradation Products and Intermediates

Without experimental studies, the biodegradation products and intermediates of this compound can only be hypothesized based on the enzymatic pathways described above.

Table 2: Hypothetical Biodegradation Intermediates of this compound

| Enzymatic Pathway | Initial Reaction | Potential Intermediate(s) |

|---|---|---|

| Nitroreductase Activity | Reduction of nitro group | 4-Chlorobutylhydroxylamine, 4-Chloro-1-butanamine |

| Dehalogenase Activity | Cleavage of C-Cl bond | 4-Nitrobutan-1-ol |

This table presents speculative intermediates based on known enzymatic reactions on similar chemical structures. The actual products would need to be identified through laboratory studies.

The ultimate fate of these intermediates would be their entry into central metabolic pathways, potentially leading to complete mineralization.

Future Research Directions and Emerging Paradigms for 1 Chloro 4 Nitrobutane

Development of Novel Catalytic Systems for 1-Chloro-4-nitrobutane Transformations

The selective transformation of this compound hinges on the development of sophisticated catalytic systems that can distinguish between the two functional groups or enable tandem reactions. Future research will likely focus on several key areas of catalysis.

Transition-Metal Catalysis: Copper-catalyzed systems have shown promise in the C-alkylation of nitroalkanes with various electrophiles. nih.govresearchgate.netorganic-chemistry.org Future work could adapt these methods for this compound, either by using the nitroalkane moiety as a nucleophile or by targeting the C-Cl bond for cross-coupling reactions. For instance, copper/diamine catalysts could facilitate the coupling of the nitroalkane part with propargyl bromides to form complex homopropargylic nitroalkanes, which are precursors to valuable N-heterocycles like pyrroles. nih.gov Similarly, palladium or nickel catalysis, known for activating alkyl halides, could enable cross-coupling reactions at the chloro-terminus, while preserving the nitro group for subsequent transformations.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the enantioselective functionalization of nitroalkanes. frontiersin.orgacs.orgnih.govorganic-chemistry.org Chiral amines, squaramides, and cinchona alkaloids could be employed to catalyze the conjugate addition of the nitronate derived from this compound to α,β-unsaturated systems. acs.orgnih.govnih.gov This would generate chiral molecules bearing both a chloro and a nitro group, which are valuable intermediates for pharmaceuticals. frontiersin.org

Photocatalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate radicals from nitroalkanes. qmul.ac.uk This approach could be used for the denitrative functionalization of this compound, allowing the formation of new C-C bonds at the 4-position while leaving the chloro group intact for further reactions.

Dual-Functionalization Catalysis: A significant challenge is the development of catalysts that can mediate sequential or one-pot transformations at both the chloro and nitro ends of the molecule. This could involve synergistic catalysis, where two different catalysts (e.g., a transition metal and an organocatalyst) work in concert to achieve a complex transformation that would otherwise require multiple steps. mdpi.com

| Catalyst Type | Potential Transformation | Key Advantage | Reference |

|---|---|---|---|

| Copper-based Catalysts | α-Arylation or α-alkylation at the nitroalkane position | High functional group tolerance and use of inexpensive metal | researchgate.netresearchgate.net |

| Palladium/Nickel Catalysts | Cross-coupling at the C-Cl bond (e.g., Suzuki, Negishi) | Well-established for C-C bond formation with alkyl halides | nih.gov |

| Chiral Organocatalysts (e.g., Cinchona alkaloids) | Enantioselective Michael addition of the nitronate | Access to chiral building blocks for pharmaceuticals | nih.govorganic-chemistry.org |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Denitrative C-C bond formation via radical intermediates | Mild reaction conditions using visible light | qmul.ac.uk |

Exploration of Advanced Applications in Niche Chemical Fields